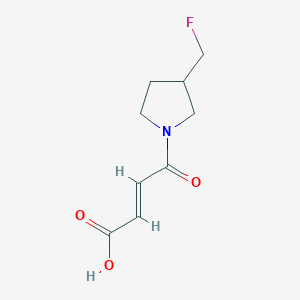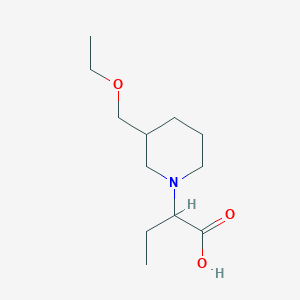
(E)-4-(3-(fluoromethyl)pyrrolidin-1-yl)-4-oxobut-2-enoic acid
Overview
Description
“(E)-4-(3-(fluoromethyl)pyrrolidin-1-yl)-4-oxobut-2-enoic acid” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a fluoromethyl group attached to it. The compound also has a carboxylic acid group and a ketone group .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. Pyrrolidines can undergo various reactions, including those involving the ring structure or the functional groups attached to it .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications
Chemical Synthesis and Reactivity
Reactions of related compounds have been explored for the synthesis of heterocyclic compounds, demonstrating their utility as precursors in organic synthesis. For instance, reactions involving 4-aryl-2-hydroxy-4-oxobut-2-enoic acids have led to the formation of various heterocyclic derivatives, indicating the potential of such compounds in synthesizing biologically active molecules (Gavrilova, Zalesov, & Pulina, 2008).
Metal Complex Synthesis
Complexes of similar 4-oxobut-2-enoic acids with transition metal ions have been synthesized and characterized, showing applications in the development of materials with specific thermal and magnetic properties (Ferenc et al., 2017).
Drug Discovery and Biological Activity
Compounds within this chemical family have been utilized as starting materials for the development of novel heterocyclic compounds with potential antibacterial activities, highlighting their importance in medicinal chemistry and drug discovery efforts (El-Hashash et al., 2015).
Molecular Structure Analysis
The molecular structure and hydrogen bonding patterns of closely related compounds have been studied, providing insights into their chemical behavior and potential applications in designing compounds with desired properties (Lo & Ng, 2009).
Mechanism of Action
Target of Action
Compounds with similar structures, such as boronic acids and their esters, are known to be used in the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
Mode of Action
It’s worth noting that similar compounds, such as alkyl boronic esters, have been reported to undergo catalytic protodeboronation utilizing a radical approach .
Biochemical Pathways
Related compounds, such as alkyl boronic esters, have been reported to undergo a process called protodeboronation, which is paired with a matteson–ch2–homologation, allowing for formal anti-markovnikov alkene hydromethylation .
Action Environment
The action environment of (E)-4-(3-(fluoromethyl)pyrrolidin-1-yl)-4-oxobut-2-enoic acid can be influenced by various factors. For instance, the pH strongly influences the rate of the reaction of similar compounds, such as phenylboronic pinacol esters, which is considerably accelerated at physiological pH . These compounds are only marginally stable in water , indicating that the stability of (E)-4-(3-(fluoromethyl)pyrrolidin-1-yl)-4-oxobut-2-enoic acid might also be influenced by the presence of water.
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-4-[3-(fluoromethyl)pyrrolidin-1-yl]-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO3/c10-5-7-3-4-11(6-7)8(12)1-2-9(13)14/h1-2,7H,3-6H2,(H,13,14)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNIDNNJBWTSLB-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CF)C(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1CF)C(=O)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(3-(fluoromethyl)pyrrolidin-1-yl)-4-oxobut-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)benzoic acid](/img/structure/B1490836.png)

![4,4-Difluoro-2-prolyloctahydrocyclopenta[c]pyrrole](/img/structure/B1490839.png)
![(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)(piperidin-2-yl)methanone](/img/structure/B1490840.png)
![(E)-4-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobut-2-enoic acid](/img/structure/B1490841.png)


![2-(1-Oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-amine](/img/structure/B1490846.png)


